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Compound of Interest

Compound Name: TES-991

Cat. No.: B2989993

This guide provides a comprehensive comparison of the long-term efficacy of TES-991, a novel
inhibitor of a-amino-B-carboxymuconate-e-semialdehyde decarboxylase (ACMSD), with other
prominent NAD+ boosting strategies. It is intended for researchers, scientists, and drug
development professionals interested in the therapeutic potential of modulating NAD+
metabolism. The information presented herein is based on available preclinical and clinical
data.

Mechanism of Action: A Novel Approach to NAD+
Enhancement

TES-991 represents a distinct strategy for increasing intracellular NAD+ levels by targeting the
de novo synthesis pathway. Unlike precursor supplementation, TES-991 inhibits ACMSD, an
enzyme that diverts a key tryptophan metabolite away from NAD+ production.[1][2] By blocking
this enzyme, TES-991 redirects the metabolic flux towards quinolinic acid, a direct precursor to
NAD-+.[3][4] This mechanism enhances the body's own ability to synthesize NAD+ from
tryptophan.

In contrast, popular NAD+ boosting alternatives like Nicotinamide Mononucleotide (NMN) and
Nicotinamide Riboside (NR) act as direct precursors in the NAD+ salvage pathway.[5] These
molecules are utilized by enzymes such as Nicotinamide Mononucleotide Adenylyltransferases
(NMNATSs) and Nicotinamide Riboside Kinases (NRKSs) to generate NAD+.[6]
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Figure 1: Signaling Pathways of NAD+ Synthesis and TES-991 Action.

Comparative Long-Term Efficacy Data

The following table summarizes the available long-term efficacy data for TES-991 and its
alternatives. It is important to note that the data for TES-991 is currently limited to preclinical
studies, while NMN and NR have been investigated in both animal models and human clinical

trials.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b2989993?utm_src=pdf-body-img
https://www.benchchem.com/product/b2989993?utm_src=pdf-body
https://www.benchchem.com/product/b2989993?utm_src=pdf-body
https://www.benchchem.com/product/b2989993?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2989993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Parameter

TES-991
(Preclinical)

Nicotinamide
Mononucleotide
(NMN)

Nicotinamide
Riboside (NR)

Metabolic Health

In a mouse model of
Non-Alcoholic Fatty
Liver Disease
(NAFLD), prophylactic
administration of TES-
991 (15 mg/kg/day)
for 2.5 weeks
attenuated hepatic

steatosis and lowered

Long-term (12
months)
administration in mice
suppressed age-
associated body
weight gain, enhanced
energy metabolism,
and improved insulin
sensitivity.[8][9] Some
human trials in

prediabetic women

In mice, NR
supplementation has
been shown to
mitigate type 2
diabetes and
neuropathy. However,
human clinical trials
have yielded mixed
results, with some
studies showing no

significant benefit on

Mitochondrial

Function

plasma ALT and AST ) metabolic parameters
have shown improved
levels.[7] ) ) in healthy or
muscle insulin .
o overweight
sensitivity.[10] o
individuals.[11]
Inhibition of ACMSD
by TES-991 enhances
mitochondrial
Long-term

respiration in
hepatocytes.[1] In a
NAFLD mouse model,
TES-991 reversed
changes in the
expression of genes

involved in

mitochondrial function.

[7]

administration in mice
enhanced
mitochondrial
oxidative metabolism

in skeletal muscle.[8]

[9]

NR supplementation
has been shown to
improve mitochondrial
function in animal
models.[12]

Age-Associated

Decline

Data on long-term
effects on aging are

not yet available.

In a 12-month study,
NMN mitigated age-
associated
physiological decline
in mice, including

improvements in

In mice, NR has been
shown to prolong
lifespan.[11] A 6-week
human trial in healthy
middle-aged and older

adults showed that
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physical activity and

eye function.[8][9]

NR was well-tolerated
and stimulated NAD+

metabolism.[13]

NAD+ Levels

Administration of 15
mg/kg/day for 10 days
in mice increased
NAD+ content in the
liver, kidneys, and
brain.[7]

Orally administered
NMN is quickly utilized
to synthesize NAD+ in
tissues in mice.[8][9]
Human studies have
confirmed that NMN
supplementation
increases blood NAD+
levels.[14][15]

Chronic oral
supplementation with
NR effectively
elevates NAD+ levels
in healthy middle-
aged and older adults.
[13]

Experimental Protocols
General Protocol for Evaluating Long-Term Efficacy in a
Preclinical Model of Metabolic Disease

This protocol provides a generalized framework for assessing the long-term efficacy of NAD+

boosting compounds in a mouse model of diet-induced obesity and insulin resistance.

e Animal Model: Male C57BL/6J mice, 8 weeks of age.

o Diet and Acclimation: Mice are acclimated for one week and then fed a high-fat diet (HFD;

60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. A control group

is fed a standard chow diet.

e Treatment Groups:

o

[¢]

[¢]

o

HFD + NR (e.g., 400 mg/kg/day in diet)

HFD + Vehicle control (e.g., saline or appropriate solvent)

HFD + NMN (e.g., 300 mg/kg/day in drinking water)

HFD + TES-991 (dose to be determined by pharmacokinetic studies)
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e Treatment Administration: Compounds are administered daily for 8-12 weeks via oral
gavage, in drinking water, or mixed in the diet.

e Endpoint Measurements:
o Metabolic Parameters (weekly): Body weight, food and water intake.

o Glucose Homeostasis (at baseline and end of study): Glucose tolerance test (GTT) and
insulin tolerance test (ITT).

o Blood and Tissue Collection (at end of study): Blood is collected for analysis of plasma
insulin, lipids, and liver enzymes (ALT, AST). Tissues (liver, skeletal muscle, adipose
tissue) are harvested for NAD+ measurement, gene expression analysis, and histological
examination.

o Mitochondrial Function (at end of study): Mitochondrial respiration can be assessed in
isolated mitochondria or permeabilized tissue fibers from skeletal muscle or liver.

In-life Monitoring
- Body Weight
- Food/Water Intake

Treatment Administration
(8-12 weeks)
- Vehicle
- TES-991
-NMN
-NR

High-Fat Diet Induction
(12-16 weeks)

Animal Model Selection
(e.g., C57BL/6J mice)

Data Analysis
- NAD+ levels
- Mitochondrial Respiration
- Gene Expression

Terminal Endpoint
- Blood Collection

Glucose & Insulin
Tolerance Tests.

Click to download full resolution via product page

Figure 2: General Experimental Workflow for Preclinical Efficacy Testing.

Protocol for NAD+ Measurement by HPLC

This protocol outlines a method for quantifying NAD+ levels in tissue samples using high-
performance liquid chromatography (HPLC).[16]

e Sample Preparation:

o Homogenize frozen tissue samples (~50 mg) in 500 pL of 0.5 M perchloric acid (PCA).
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[e]

Centrifuge at 13,000 x g for 10 minutes at 4°C.

(¢]

Neutralize the supernatant with 3 M potassium carbonate (K2CO3) to a pH of 6-7.

[¢]

Centrifuge at 13,000 x g for 10 minutes at 4°C to remove the precipitate.

[¢]

Filter the supernatant through a 0.22 um filter.

e HPLC Analysis:

[¢]

Inject the filtered sample onto a C18 reverse-phase HPLC column.

[e]

Use a mobile phase gradient of phosphate buffer and methanol.

o

Detect NAD+ by UV absorbance at 260 nm.

[¢]

Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+
concentrations.

Protocol for Assessing Mitochondrial Respiration

This protocol describes the measurement of oxygen consumption rate (OCR) in isolated
mitochondria to assess function.[17][18][19][20]

e Mitochondria Isolation:

o Isolate mitochondria from fresh tissue (e.g., liver or skeletal muscle) using differential
centrifugation.

e Respirometry:

o Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF
Analyzer).

o Add isolated mitochondria to a respiration buffer.

o Measure basal respiration (State 2).
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o Add a substrate for Complex | (e.g., pyruvate and malate) or Complex Il (e.g., succinate in

the presence of rotenone).

o Induce State 3 respiration by adding ADP.

o Measure State 4 respiration after the phosphorylation of ADP is complete.

o Add an uncoupler (e.g., FCCP) to measure maximal electron transport chain capacity.

o Add inhibitors (e.g., rotenone, antimycin A) to confirm the specificity of the respiratory

measurements.

e Data Analysis:

o Calculate the respiratory control ratio (RCR; State 3/State 4) as an indicator of

mitochondrial coupling and health.

o Determine the P/O ratio (ADP consumed per oxygen atom consumed) to assess the

efficiency of oxidative phosphorylation.

Logical Comparison and Future Directions

While direct comparative long-term efficacy studies are lacking, a logical comparison can be

made based on the distinct mechanisms of action and the current body of evidence.

TES-991 (ACMSD Inhibition)

NMN/NR (Precursor Supplementation)

Advantages

Disadvantagw

regulated NAD+ increast

Utilizes endogenous synthesis pathway.
Potentially more e.
Novel mechanism of action

Directly provides NAD+ building blocks.
Extensive preclini

Generally regarded as safe.

ical and some clinical data availabl

)

Limited long-term efficacy and safety data.
Potential for off-target effects s less characterized.
Preclinical stage of development.

|

Mixed results in human clinical trials.

Bioavailability and cellular uptake can be variable
Potential for feedback inhibition of NAD+ synthesis.
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Figure 3: Logical Comparison of NAD+ Boosting Strategies.
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Future Directions:

The field of NAD+ biology is rapidly evolving, and further research is needed to fully elucidate
the long-term therapeutic potential of TES-991 and other NAD+ boosting strategies. Key areas
for future investigation include:

e Head-to-head comparative studies: Directly comparing the long-term efficacy and safety of
TES-991 with NMN and NR in various preclinical models of aging and disease.

 Clinical development of TES-991: Advancing TES-991 or other ACMSD inhibitors into human
clinical trials to assess their safety, pharmacokinetics, and efficacy.

» Understanding individual variability: Investigating why responses to NAD+ precursors like NR
can be variable in human populations.

o Combination therapies: Exploring the potential synergistic effects of combining different
NAD+ boosting strategies.

In conclusion, TES-991 offers a promising and novel mechanism for enhancing NAD+ levels.
While preclinical data are encouraging, further long-term studies are essential to establish its
efficacy and safety profile relative to existing NAD+ precursors like NMN and NR. This
comparative guide serves as a resource for the scientific community to navigate the evolving
landscape of NAD+ therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2989993#evaluating-the-long-term-efficacy-of-tes-
991-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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